molecular formula C23H28N6O3 B2947699 1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903200-21-5

1,7-dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2947699
CAS No.: 903200-21-5
M. Wt: 436.516
InChI Key: VWYZKXVSBMHSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative intended for research and development purposes. Compounds within the imidazo[2,1-f]purine-2,4-dione structural class have been identified as pharmacologically significant, demonstrating high affinity and activity as ligands for the serotonin 5-HT1A receptor . As such, this compound serves as a key chemical precursor for researchers in medicinal chemistry investigating new therapeutic agents, particularly for central nervous system (CNS) targets . The structure incorporates a morpholinoethyl chain, a feature known to influence molecular properties and bioavailability, and a phenethyl group which can be critical for receptor interaction. Researchers utilize this and related purine-based scaffolds in the synthesis and exploration of novel bioactive molecules with potential applications as antidepressant, anxiolytic, or other neuropsychiatric agents . The complex architecture of the purine core allows for diverse chemical modifications, making it a versatile precursor in organic synthesis and drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-17-16-29-19-20(24-22(29)27(17)11-10-26-12-14-32-15-13-26)25(2)23(31)28(21(19)30)9-8-18-6-4-3-5-7-18/h3-7,16H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYZKXVSBMHSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazopurine class. Its complex structure and diverse biological activities make it a subject of interest in medicinal chemistry and biochemical research. The compound is identified by its CAS number 903200-21-5 and has a molecular formula of C23H28N6O3.

Chemical Structure

The compound features an imidazo[2,1-f]purine core with various substituents that influence its chemical reactivity and biological activity. The structure can be represented as follows:

C23H28N6O3\text{C}_{23}\text{H}_{28}\text{N}_{6}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions are crucial for understanding its therapeutic potential in various medical applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds within the imidazopurine class can inhibit tumor cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antiviral Properties : Preliminary data suggest potential antiviral effects against certain viruses, possibly through interference with viral replication mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibition of tumor cell proliferationJournal of Medicinal Chemistry
Antiviral PropertiesPotential inhibition of viral replicationAntiviral Research
Enzyme InhibitionInhibition of key metabolic enzymesEnzyme Interaction Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholinoethyl group (-CH2CH2N-morpholine) attached at the 8-position can participate in nucleophilic substitution reactions. The tertiary amine in the morpholine ring may act as a leaving group under acidic or basic conditions. For example:

  • Reaction with alkyl halides : The morpholinoethyl moiety can undergo alkylation, forming quaternary ammonium salts.

  • Ring-opening reactions : Strong acids (e.g., HCl) may protonate the morpholine nitrogen, leading to ring-opening and subsequent functionalization .

Oxidation and Reduction Reactions

The imidazo[2,1-f]purine core contains conjugated double bonds and carbonyl groups susceptible to redox reactions:

Reaction Type Reagents/Conditions Product
Oxidation of dioneO2, Cu(I)/O2 systemFormation of hydroxylated derivatives or epoxides
Reduction of carbonylNaBH4, LiAlH4Conversion of dione to diol intermediates

Aromatic Electrophilic Substitution

The phenethyl group (-CH2CH2C6H5) at the 3-position introduces aromatic reactivity:

  • Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the para position of the benzene ring.

  • Halogenation : Electrophilic bromination or chlorination occurs under FeBr3 or AlCl3 catalysis .

Functionalization of the Purine Core

The purine scaffold undergoes regioselective modifications:

  • Alkylation : The N-methyl groups (1- and 7-positions) can be further alkylated using alkyl halides in the presence of a base (e.g., K2CO3) .

  • Acylation : Acetyl chloride or anhydrides target the secondary amine in the morpholinoethyl side chain.

Ring-Opening and Rearrangement

Under strong basic conditions (e.g., NaOH), the imidazo[2,1-f]purine ring may undergo hydrolysis, yielding smaller fragments such as xanthine derivatives. This is critical for studying metabolic pathways .

Catalytic Hydrogenation

The phenethyl group’s benzene ring can be hydrogenated using Pd/C or Raney Ni catalysts under H2 pressure, producing cyclohexylethyl derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) due to halogen substituents introduced via electrophilic substitution. For example:

  • Suzuki coupling : Brominated intermediates react with arylboronic acids to form biaryl derivatives .

Key Research Findings

  • Synthetic Flexibility : The compound’s modular structure allows for diverse functionalization, enabling its use in medicinal chemistry for structure-activity relationship (SAR) studies .

  • Stability : The morpholinoethyl group enhances solubility in polar solvents while maintaining stability under physiological conditions .

  • Biological Relevance : Modifications at the 8-position (morpholinoethyl) and 3-position (phenethyl) correlate with improved binding affinity to adenosine receptors .

Comparison with Similar Compounds

Table 1: Structural Features and Pharmacological Profiles of Selected Analogs

Compound Name & Structure Key Substituents Biological Activity Reference
8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (3i) 8-piperazinylpentyl, 2-fluorophenyl Potent 5-HT1A/5-HT7 receptor affinity; antidepressant (2.5–5 mg/kg in FST)
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (5) 8-dihydroisoquinolinylbutyl Dual PDE4B/PDE10A inhibition; promising CNS activity
8-Butyl-7-(2,6-dimethylphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (49) 8-butyl, 7-(2,6-dimethylphenyl) Kinase inhibition (EphB4, IC₅₀ ~2.7–2.9 μM)
8-(2-((3-Chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(3-chloroanilinoethyl) Structural analog with uncharacterized bioactivity; molecular weight = 386.8 g/mol
3-Allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-allyl, 8-(4-fluorophenyl) Uncharacterized bioactivity; molecular weight = 353.3 g/mol

Key Findings

Receptor Selectivity: Fluorinated arylpiperazinylalkyl derivatives (e.g., compound 3i) exhibit high 5-HT1A/5-HT7 receptor affinity, with antidepressant efficacy in forced swim tests (FST) at low doses (2.5 mg/kg). The morpholinoethyl group in the target compound may similarly enhance CNS penetration but requires validation .

Enzyme Inhibition: Compound 5 demonstrates balanced PDE4B/PDE10A inhibition, suggesting that bulky substituents at position 8 (e.g., dihydroisoquinolinyl) favor dual-enzyme targeting. The morpholinoethyl group in the target compound could modulate selectivity toward PDE isoforms .

Kinase Inhibition : Analogs like 49 with hydrophobic groups (e.g., butyl) at position 8 show EphB4 kinase inhibition. The phenethyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets .

Metabolic Stability: Fluorinated and chlorinated aryl groups (e.g., 3i, 12) improve metabolic stability in human liver microsomes (HLM), while allyl or morpholinoethyl substituents may influence cytochrome P450 interactions .

Physicochemical Properties

  • Lipophilicity: The morpholinoethyl group may reduce logP compared to alkyl or arylpiperazinyl analogs, improving aqueous solubility.

Q & A

What synthetic strategies are effective for functionalizing the imidazo[2,1-f]purine-2,4-dione scaffold?

The synthesis typically involves nucleophilic substitution at the 8-position of the xanthine core. For example, 8-bromo intermediates can react with morpholinoethyl or phenethyl groups to introduce substituents ( ). Purification often employs column chromatography, and structural validation relies on NMR, IR, and HRMS ( ). Key challenges include regioselectivity and steric hindrance; using bulky nucleophiles may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) ( ).

How can computational tools predict the drug-like properties of this compound?

Virtual screening using platforms like Chemicalize.org (based on ChemAxon) evaluates parameters such as logP (lipophilicity), molecular weight, hydrogen bond donors/acceptors, and topological polar surface area. These metrics assess bioavailability and blood-brain barrier penetration ( ). For instance, morpholinoethyl substituents may enhance solubility via hydrogen bonding, while phenethyl groups increase lipophilicity, impacting pharmacokinetics ( ). Computational docking studies can further predict affinity for targets like the 5-HT1A receptor ( ).

What functional assays are critical for evaluating 5-HT1A receptor agonism?

Advanced studies use cAMP inhibition and β-arrestin recruitment assays to characterize partial agonism. For example, AZ-861 (a structural analog) showed stronger cAMP inhibition than AZ-853, linked to its 3-(trifluoromethyl)phenyl group enhancing receptor interactions ( ). Dose-response curves and IC50 values should be compared across pathways (e.g., G protein vs. β-arrestin) to identify biased agonism.

How do structural modifications at the 8-position influence pharmacological activity?

Substituents at the 8-position dictate receptor selectivity and functional efficacy. Piperazine-based derivatives (e.g., AZ-853) exhibit antidepressant-like effects via 5-HT1A activation, while morpholinoethyl groups may modulate off-target effects (e.g., α1-adrenolytic activity) ( ). SAR studies reveal that electron-withdrawing groups (e.g., -CF3) enhance receptor affinity but may reduce brain penetration due to increased polarity ( ).

What methodologies resolve discrepancies between in vitro and in vivo efficacy?

Discrepancies often arise from pharmacokinetic factors. For example, AZ-853’s superior brain penetration (despite weaker in vitro 5-HT1A affinity) explains its potent in vivo antidepressant activity in the forced swim test ( ). Strategies include:

  • Pharmacokinetic profiling : Measure logD, plasma protein binding, and metabolic stability.
  • Tissue distribution studies : Use radiolabeled compounds or LC-MS to quantify brain-to-plasma ratios.
  • Receptor occupancy assays : Confirm target engagement in vivo ( ).

What safety considerations are critical during preclinical evaluation?

  • Cardiovascular effects : Monitor α1-adrenolytic activity (linked to hypotension) via telemetry in rodents ( ).
  • Metabolic disturbances : Assess lipid profiles and glucose tolerance after repeated dosing (e.g., AZ-861 caused lipid metabolism disruptions) ( ).
  • Sedation : Use open-field or rotarod tests to evaluate CNS side effects ( ).

How can QSAR models optimize antibacterial or multitarget profiles?

QSAR studies on related imidazopurine-diones (e.g., biofilm inhibition in ) highlight the role of nitro or halogen substituents in enhancing bacterial uptake. For multitarget activity, combine molecular docking with functional screens against secondary targets (e.g., adenosine receptors or kinases) ( ).

What analytical techniques validate purity and stability?

  • HPLC-UV/HRMS : Confirm >95% purity and detect degradation products ( ).
  • Stability studies : Use accelerated conditions (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways.
  • NMR crystallography : Resolve polymorphic forms impacting solubility ( ).

How do pharmacokinetic properties differ between analogs with aromatic vs. aliphatic 8-substituents?

Aliphatic groups (e.g., morpholinoethyl) improve aqueous solubility but reduce membrane permeability. Aromatic substituents (e.g., phenethyl) enhance lipophilicity, favoring tissue distribution but risking CYP-mediated metabolism. For brain-targeted analogs, balance logP (optimal range 2–3) and P-glycoprotein efflux ratios ( ).

What strategies mitigate off-target effects in lead optimization?

  • Selectivity screens : Profile against related receptors (e.g., 5-HT2A, adenosine A3) to minimize polypharmacology ( ).
  • Prodrug approaches : Mask polar groups (e.g., morpholine) to enhance bioavailability and reduce peripheral interactions ( ).
  • Fragment-based design : Replace metabolically labile moieties (e.g., nitro groups) with bioisosteres ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.